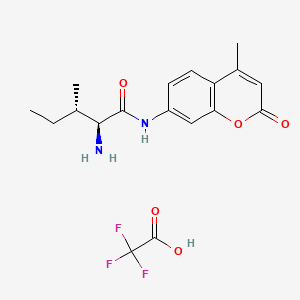

H-L-Ile-Amc TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3.C2HF3O2/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11;3-2(4,5)1(6)7/h5-9,15H,4,17H2,1-3H3,(H,18,20);(H,6,7)/t9-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPJTDCCTDQORL-UXZWUECBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647384 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191723-53-2 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-L-Ile-Amc TFA: A Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate (H-L-Ile-Amc TFA) is a fluorogenic enzyme substrate used in biochemistry to detect and quantify the activity of certain proteases. The molecule consists of the amino acid L-isoleucine linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC) via an amide bond. The trifluoroacetate (TFA) salt form enhances the solubility and stability of the compound.

The core principle of its application lies in the enzymatic cleavage of the amide bond between the isoleucine residue and the AMC fluorophore. In its intact, substrate form, the fluorescence of the AMC group is quenched. Upon enzymatic hydrolysis, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This fluorescence signal is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity under investigation. The excitation and emission wavelengths for AMC are typically around 340-360 nm and 440-460 nm, respectively.

While specific research articles detailing the widespread use of this compound are not abundant in publicly available literature, its structure strongly suggests its utility as a substrate for aminopeptidases or other proteases with specificity for isoleucine at the P1 position. One supplier suggests its use in the detection of yeasts and molds through the measurement of aminopeptidase activity.[1] Given the common use of similar amino acid-AMC conjugates, it may also serve as a substrate to characterize the caspase-like activity of the proteasome, which is known to cleave after certain amino acid residues.

Core Applications in Biochemistry

Based on its chemical structure and the general principles of fluorogenic substrates, this compound is primarily utilized in the following areas:

-

Enzyme Activity Assays: The primary application is the direct measurement of the activity of proteases that recognize and cleave after an N-terminal isoleucine residue. This is particularly relevant for studying aminopeptidases.

-

Enzyme Inhibition Studies and Drug Discovery: this compound can be employed in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of target proteases. In these assays, a decrease in the rate of AMC fluorescence generation in the presence of a test compound indicates inhibition of the enzyme.

-

Biochemical Characterization of Enzymes: This substrate can be used to determine key kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the maximum velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Quantitative Data Presentation

As of the latest available data, specific kinetic parameters (Km, Vmax, kcat/Km) for the hydrolysis of this compound by a specific enzyme are not well-documented in publicly accessible literature. However, to provide a representative example of the type of quantitative data that can be obtained with such a substrate, the following table presents kinetic constants for the well-characterized fluorogenic aminopeptidase substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), with Leucine Aminopeptidase (LAP).

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |

| L-Leucine-AMC | Leucine Aminopeptidase | 10-100 | Varies | Varies | 8.0 - 9.5 |

Note: Vmax and kcat/Km are highly dependent on the specific enzyme preparation and assay conditions.

Experimental Protocols

The following is a detailed, representative methodology for conducting an aminopeptidase activity assay using an amino acid-AMC substrate like this compound. This protocol can be adapted for enzyme inhibition studies by including a pre-incubation step with the test compound.

Protocol: Aminopeptidase Activity Assay

1. Materials and Reagents:

-

This compound substrate

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Purified target enzyme (e.g., an aminopeptidase)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl₂)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

-

Positive control inhibitor (optional)

2. Preparation of Solutions:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

-

Enzyme Working Solution: Dilute the purified enzyme in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Buffer: Prepare the buffer and bring it to the assay temperature (e.g., 37°C).

3. Assay Procedure:

-

Prepare the Reaction Plate:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

For inhibitor studies, add 1 µL of the test compound dissolved in DMSO to the appropriate wells. For control wells, add 1 µL of DMSO.

-

Add 25 µL of the enzyme working solution to each well.

-

Mix gently and pre-incubate the plate at 37°C for 10-15 minutes (this step is crucial for inhibitor studies).

-

-

Initiate the Reaction:

-

Prepare the substrate working solution by diluting the 10 mM stock solution in pre-warmed Assay Buffer to a 4X final concentration (e.g., for a final concentration of 50 µM, prepare a 200 µM working solution).

-

Add 25 µL of the 4X substrate working solution to each well to initiate the enzymatic reaction. The final reaction volume will be 100 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically every 1-2 minutes for 30-60 minutes.

-

4. Data Analysis:

-

Determine the Rate of Reaction: Plot the fluorescence units (RFU) against time (minutes). The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/Δt) for each well.

-

Calculate Enzyme Activity: Convert the rate of fluorescence increase to the rate of product formation (e.g., nmol/min) using a standard curve prepared with free AMC.

-

For Inhibition Studies: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hydrolysis of this compound by an aminopeptidase.

Caption: Experimental workflow for an enzyme inhibition screen.

References

An In-Depth Technical Guide to the H-L-Ile-Amc TFA Fluorogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the H-L-Ile-Amc TFA substrate, detailing its core principles, applications, and the methodologies for its use in quantitative enzyme analysis.

Core Principle and Mechanism of Action

This compound, chemically known as L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate salt, is a fluorogenic substrate designed for the sensitive detection of aminopeptidase activity.[1][2] The fundamental principle of this substrate lies in the enzymatic cleavage of a peptide bond, which liberates a highly fluorescent molecule.

The substrate consists of a dipeptide, Isoleucine (Ile), covalently linked to the fluorophore 7-amino-4-methylcoumarin (AMC). This non-fluorescent conjugate serves as a target for specific proteases. When an enzyme with the correct specificity, such as Aminopeptidase N, cleaves the bond between the isoleucine residue and the AMC molecule, the free AMC is released.[3][4] In its unbound state, AMC exhibits strong fluorescence when excited by ultraviolet light, and this emission can be quantitatively measured to determine the rate of the enzymatic reaction.[5][6]

The use of AMC as the fluorogenic leaving group is a well-established method for assessing protease activity due to its favorable photophysical properties, including a distinct separation between excitation and emission wavelengths, which minimizes background interference.[5][6]

Figure 1: Principle of H-L-Ile-Amc Substrate Cleavage

Primary Applications in Research and Drug Development

This substrate is predominantly used to measure the activity of Aminopeptidase N (APN) , also known as CD13.[3][4] APN is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes.[4]

Key Research Areas:

-

Oncology: APN is often upregulated in various cancers and is implicated in tumor cell proliferation, invasion, and angiogenesis.[3][4] Therefore, H-L-Ile-Amc is a valuable tool for screening potential APN inhibitors as anti-cancer agents.

-

Immunology and Inflammation: APN is expressed on the surface of various immune cells and can modulate inflammatory responses by processing signaling peptides.[7] This substrate allows for the study of enzyme activity during immune cell activation and inflammation.

-

Biomarker Discovery: Soluble APN levels in serum have been proposed as a potential non-invasive biomarker for diagnosing and monitoring cancers such as pancreatic, breast, and colon cancer.[3][4] Assays using H-L-Ile-Amc can be adapted to quantify APN activity in biological fluids like serum and plasma.[3]

-

Virology: Aminopeptidase N serves as a cellular receptor for certain viruses, including some coronaviruses. The substrate can be used in studies investigating host-pathogen interactions and screening for compounds that may block viral entry by modulating APN activity.

Quantitative Data and Substrate Properties

The efficiency and sensitivity of an enzyme assay depend on the substrate's properties and the specific reaction conditions. The data below has been compiled from various supplier technical data sheets.

| Parameter | Value | Notes |

| Chemical Formula | C16H20N2O3·CF3COOH | As a trifluoroacetate salt.[2] |

| Molecular Weight | 402.37 g/mol | [2] |

| Excitation Wavelength | 360 - 384 nm | Optimal excitation may vary slightly depending on buffer conditions and instrumentation.[3][5][8] |

| Emission Wavelength | 440 - 502 nm | The fluorescent signal of cleaved AMC is typically measured in this range.[3][5][8] |

| Physical Form | Solid / Lyophilized Powder | [2] |

| Solubility | Methanol, DMSO | [2][] |

| Storage | -20°C | Store desiccated and protected from light.[2] |

Detailed Experimental Protocol: Aminopeptidase N Activity Assay

This protocol provides a generalized methodology for measuring APN activity in cell lysates or purified enzyme preparations using H-L-Ile-Amc. It is essential to optimize parameters such as substrate and enzyme concentration for specific experimental conditions.

A. Reagent Preparation:

-

APN Assay Buffer: Prepare a buffer appropriate for APN activity (e.g., 50 mM Tris-HCl, pH 7.5).

-

Substrate Stock Solution: Dissolve this compound in DMSO or methanol to create a concentrated stock solution (e.g., 10 mM). Store this stock at -20°C.

-

Substrate Working Solution: On the day of the experiment, dilute the stock solution in APN Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically in the range of 50-200 µM).

-

Enzyme Sample: Prepare cell lysates or purified enzyme diluted in cold APN Assay Buffer. Determine the total protein concentration of lysates using a standard method (e.g., BCA assay).

-

(Optional) Inhibitor Control: Prepare a sample containing a known selective APN inhibitor to confirm the specificity of the measured activity.[3][10]

-

AMC Standard Curve: Prepare a series of dilutions of a free AMC standard (0 to 20 µM) in APN Assay Buffer to convert relative fluorescence units (RFU) to the amount of product formed.[10]

B. Assay Procedure:

-

Plate Setup: Pipette 50 µL of each sample (including enzyme samples, buffer blanks, and inhibitor controls) into the wells of a black, flat-bottom 96-well plate.

-

Standard Curve: Add 100 µL of each AMC standard dilution to separate wells.

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Reaction Initiation: Add 50 µL of the Substrate Working Solution to each well (except the AMC standards) to initiate the reaction. The final volume should be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Ex/Em = ~380/460 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[10] Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.

C. Data Analysis:

-

Calculate Reaction Rate: For each well, determine the rate of increase in fluorescence over time (RFU/min). This is the slope of the linear portion of the kinetic curve.

-

Subtract Background: Subtract the rate of the buffer blank (no enzyme) from all sample rates to correct for substrate auto-hydrolysis.

-

Determine Specific Activity: Use the AMC standard curve to convert the corrected rates from RFU/min to pmol/min. Normalize this activity to the amount of protein added to the well (e.g., pmol/min/mg protein).

Figure 2: General Experimental Workflow for APN Assay

Biological Context: The Aminopeptidase N (CD13) Pathway

Aminopeptidase N is a transmembrane ectoenzyme that functions as a molecular scissor on the cell surface, trimming the N-terminal amino acids from various peptides. This activity is critical for regulating the function of peptide hormones, growth factors, and cytokines, thereby influencing a wide array of cellular processes.

The enzyme's activity can be modulated by various signaling events. For instance, cytokines like TGF-β1 have been shown to increase the expression and activity of APN in myelomonocytic cells, suggesting a role in regulating inflammation.[7] Its involvement in multiple signaling pathways makes it a compelling target for therapeutic intervention in diseases ranging from cancer to hypertension.

Figure 3: Simplified Role of Aminopeptidase N (CD13)

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. creative-enzymes.com [creative-enzymes.com]

- 3. telospub.com [telospub.com]

- 4. biocompare.com [biocompare.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of aminopeptidase N (EC 3.4.11.2; APN; CD13) on the HL-60 cell line by TGF-beta(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 10. abcam.cn [abcam.cn]

An In-depth Technical Guide to the Mechanism and Application of H-L-Ile-Amc TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate (H-L-Ile-Amc TFA) is a fluorogenic substrate widely utilized in biochemical assays to detect and quantify the activity of certain aminopeptidases. This technical guide provides a comprehensive overview of its mechanism of action, substrate specificity, and practical application in experimental settings. The information presented herein is intended to support researchers in the fields of enzymology, drug discovery, and molecular biology in the effective use of this valuable research tool.

Core Mechanism of Action

The fundamental principle behind H-L-Ile-Amc as a fluorogenic substrate lies in the quenching of the 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact state, the AMC moiety is linked to an L-isoleucine residue via an amide bond. This conjugation prevents the fluorescence of the AMC group.

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. When an aminopeptidase with specificity for N-terminal isoleucine residues encounters H-L-Ile-Amc, it hydrolyzes the amide bond. This enzymatic cleavage releases the free AMC molecule, which is highly fluorescent. The resulting increase in fluorescence intensity can be monitored over time and is directly proportional to the enzymatic activity present in the sample. The trifluoroacetate (TFA) salt form of the substrate is a common counter-ion resulting from the purification process of synthetic peptides, which aids in enhancing the solubility and stability of the compound.

The enzymatic reaction can be visualized as follows:

Substrate Specificity and Enzyme Kinetics

The utility of H-L-Ile-Amc is intrinsically linked to the substrate specificity of the aminopeptidase being investigated. The isoleucine residue at the P1 position makes it a preferential substrate for aminopeptidases that have a binding pocket (S1 subsite) accommodating bulky, hydrophobic amino acids.

Aminopeptidases are broadly classified into different families, with the M1 (alanyl aminopeptidases) and M17 (leucyl aminopeptidases) families being extensively studied. While M1 aminopeptidases generally exhibit a broader substrate tolerance, M17 aminopeptidases show a conserved preference for hydrophobic residues at the P1 position.[1][2] This makes H-L-Ile-Amc a potentially useful tool for characterizing the activity of M17 family members and for differentiating between aminopeptidases with varying substrate specificities.

Table 1: Illustrative Kinetic Parameters for Aminopeptidase Substrates

| Enzyme | Substrate | Km (µM) | Vmax (relative units) | kcat/Km (M-1s-1) |

| Thermophilic Aminopeptidase (B. burgdorferi) | L-AMC | 45.1 ± 1.9 | Not Reported | Not Reported |

| This table is intended for illustrative purposes. Specific values for H-L-Ile-Amc with various enzymes need to be determined experimentally. |

Experimental Protocols

The following provides a generalized protocol for a fluorometric aminopeptidase assay using H-L-Ile-Amc. It is crucial to optimize the specific conditions for each enzyme and experimental setup.

Materials and Reagents

-

This compound substrate

-

Purified enzyme or biological sample (e.g., cell lysate, tissue homogenate)

-

Assay Buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme of interest

-

Microplate reader with fluorescence detection capabilities (Excitation ~360-380 nm, Emission ~440-460 nm)

-

96-well black microplates (to minimize light scatter)

-

Reagent-grade water

Stock Solutions

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as DMSO or DMF. Store aliquots at -20°C or -80°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme or biological sample in an appropriate buffer. The concentration should be determined based on the expected activity.

Assay Procedure

-

Prepare Working Solutions: On the day of the experiment, thaw the H-L-Ile-Amc stock solution and dilute it to the desired final concentrations in the assay buffer. A typical substrate concentration range for kinetic analysis is between 0.1 and 10 times the expected Km.

-

Set up the Reaction Plate:

-

Add the appropriate volume of assay buffer to each well of the 96-well plate.

-

Add the desired volume of the H-L-Ile-Amc working solution to each well.

-

Include appropriate controls:

-

No-enzyme control: Substrate and buffer only, to measure background fluorescence.

-

No-substrate control: Enzyme and buffer only, to measure any intrinsic fluorescence of the enzyme preparation.

-

-

-

Initiate the Reaction: Add the enzyme solution to each well to start the reaction. The final reaction volume will depend on the plate format (typically 100-200 µL for a 96-well plate).

-

Measure Fluorescence: Immediately place the plate in the microplate reader, pre-set to the optimal temperature for the enzyme. Measure the increase in fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-60 minutes). The excitation and emission wavelengths for AMC are typically around 360-380 nm and 440-460 nm, respectively.

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each reaction.

-

Determine the initial velocity (V0) from the linear portion of the curve.

-

For kinetic analysis, plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Applications in Drug Discovery

This compound is a valuable tool in drug discovery for the identification and characterization of aminopeptidase inhibitors. In a high-throughput screening (HTS) setting, the substrate can be used to rapidly assess the ability of a large library of compounds to inhibit a target aminopeptidase. The reduction in the rate of fluorescence increase in the presence of a test compound indicates potential inhibitory activity.

For lead optimization, this substrate can be used to determine the potency (e.g., IC50 or Ki) and mechanism of inhibition of promising compounds. By performing kinetic studies in the presence of varying concentrations of the inhibitor, researchers can elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.

Conclusion

This compound is a robust and sensitive tool for the study of aminopeptidases. Its mechanism of action, based on the enzymatic release of a fluorescent reporter, allows for the continuous monitoring of enzyme activity in real-time. While its specificity for enzymes that prefer bulky hydrophobic residues at the P1 position makes it particularly useful for certain classes of aminopeptidases, a thorough characterization of its kinetic parameters with a broader range of enzymes would further enhance its utility. The experimental protocols outlined in this guide provide a solid foundation for researchers to design and execute reliable and informative aminopeptidase assays, contributing to a deeper understanding of their biological roles and the development of novel therapeutics.

References

An In-depth Technical Guide to H-L-Ile-Amc TFA: A Fluorogenic Substrate for Aminopeptidase Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of H-L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate salt (H-L-Ile-Amc TFA), a fluorogenic substrate crucial for the sensitive detection of aminopeptidase activity. This document details its chemical structure, physicochemical properties, and applications in research and drug discovery, along with a detailed experimental protocol for its use.

Core Concepts and Chemical Structure

This compound is a synthetic compound designed for the kinetic measurement of enzymes that cleave N-terminal isoleucine residues from peptides. The molecule consists of the amino acid L-isoleucine linked via an amide bond to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The trifluoroacetate (TFA) salt form enhances the compound's stability and solubility.

The principle of its application lies in the fluorogenic nature of the AMC group. In its peptide-conjugated form, the fluorescence of the coumarin ring is quenched. Upon enzymatic cleavage of the amide bond by an aminopeptidase, the free 7-amino-4-methylcoumarin is released, resulting in a significant increase in fluorescence. This change in fluorescence intensity can be monitored over time to determine enzyme activity.

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized in the table below. These data are essential for preparing stock solutions, designing experimental conditions, and interpreting results.

| Property | Value | Reference |

| Full Chemical Name | L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate salt | [1] |

| Synonyms | H-Ile-AMC TFA, Isoleucine-AMC TFA | [1] |

| Molecular Formula | C₁₆H₂₀N₂O₃ · CF₃COOH | [1] |

| Molecular Weight | 402.37 g/mol | [1] |

| CAS Number | 191723-68-9 | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in methanol and DMSO | [1] |

| Storage Conditions | Store at -20°C, protected from light | [1] |

| Excitation Wavelength (λex) | ~340-360 nm (for released AMC) | |

| Emission Wavelength (λem) | ~440-460 nm (for released AMC) |

Note: Excitation and emission maxima for the released AMC fluorophore can vary slightly depending on buffer conditions and instrumentation.

Mechanism of Action and Enzymatic Cleavage

The utility of this compound as a substrate is dependent on the specificity of certain aminopeptidases for N-terminal isoleucine residues. Aminopeptidases are a class of exopeptidases that play critical roles in various physiological processes, including protein turnover, peptide hormone regulation, and antigen presentation.

While many aminopeptidases exhibit broad specificity, certain types, such as some Leucine Aminopeptidases (LAPs), have been shown to efficiently hydrolyze substrates with bulky hydrophobic N-terminal residues like isoleucine. For example, LAPs from tomato and Pseudomonas putida demonstrate a preference for cleaving N-terminal leucine, isoleucine, and phenylalanine residues.

The enzymatic reaction and subsequent fluorescence generation can be visualized as a two-step process:

Applications in Research and Drug Development

This compound is a valuable tool for:

-

Enzyme Activity Profiling: Screening for and characterizing the activity of known or novel aminopeptidases in biological samples.

-

High-Throughput Screening (HTS): Identifying inhibitors of specific aminopeptidases in drug discovery campaigns. The fluorometric readout is highly amenable to automated HTS platforms.

-

Diagnostic Research: Investigating the role of aminopeptidase activity in disease states, as altered peptidase activity is associated with conditions like cancer and cardiovascular diseases.

Aminopeptidases are increasingly recognized as therapeutic targets. For instance, inhibitors of aminopeptidase N (CD13) have been explored for their anti-angiogenic and anti-cancer properties. The development of specific inhibitors for various aminopeptidases is an active area of research where substrates like this compound are indispensable.

Detailed Experimental Protocol: Aminopeptidase Activity Assay

This protocol provides a general framework for measuring aminopeptidase activity using this compound. It should be optimized for the specific enzyme and experimental conditions.

A. Materials and Reagents:

-

This compound substrate

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Enzyme source (purified enzyme or cell/tissue lysate)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader

B. Reagent Preparation:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Substrate Solution: Dilute the stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is often in the range of 10-100 µM.

-

Enzyme Preparation: Dilute the enzyme sample to an appropriate concentration in ice-cold Assay Buffer. The amount of enzyme should be sufficient to generate a linear increase in fluorescence over the measurement period.

C. Assay Procedure:

The following workflow outlines the steps for a typical enzyme assay in a 96-well plate format.

D. Data Analysis:

-

Plot fluorescence units (RFU) versus time for each sample.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

To quantify the amount of released AMC, a standard curve should be generated using known concentrations of free 7-amino-4-methylcoumarin.

-

Enzyme activity is typically expressed as moles of substrate hydrolyzed per unit time per amount of enzyme (e.g., pmol/min/µg protein).

Role in Cellular Signaling and Protein Homeostasis

Aminopeptidases that cleave N-terminal isoleucine are integral to cellular protein quality control and signaling. The N-terminus of a protein can determine its stability, a principle known as the "N-end rule." Isoleucine at the N-terminus is recognized as a destabilizing residue, targeting the protein for ubiquitination and subsequent degradation by the proteasome.

Aminopeptidases can therefore modulate the half-life of proteins by either exposing or removing destabilizing N-terminal residues. This activity is crucial for maintaining protein homeostasis and can influence various signaling pathways by controlling the abundance of key regulatory proteins.

Conclusion

This compound is a robust and sensitive tool for the study of aminopeptidases that recognize N-terminal isoleucine. Its application spans basic enzymology to high-throughput screening for drug discovery. A thorough understanding of its properties and the principles of the fluorogenic assay detailed in this guide will enable researchers to effectively utilize this substrate to advance our understanding of protease biology and develop novel therapeutics.

References

Unveiling the Specificity of H-L-Ile-Amc TFA: A Technical Guide for Protease Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the enzyme substrate specificity of H-L-Ile-Amc TFA, a fluorogenic substrate utilized by researchers, scientists, and drug development professionals for the characterization of specific protease activity. This document outlines the substrate's likely enzymatic targets, presents quantitative data for related substrates, details experimental protocols for its use, and provides visual representations of relevant biological pathways and experimental workflows.

Core Concepts: Understanding Protease Substrate Specificity

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their substrate specificity is determined by the amino acid sequence of the substrate, particularly the residues at and surrounding the cleavage site. The nomenclature for these positions is Pn...P3-P2-P1-P1'-P2'-P3'...Pn', with the cleavage occurring between P1 and P1'. Fluorogenic substrates, such as those ending in 7-amino-4-methylcoumarin (AMC), are instrumental in studying protease activity.[1][2] Upon cleavage of the amide bond between the P1 residue and AMC, the liberated AMC molecule becomes fluorescent, providing a quantifiable measure of enzyme activity.[1][3]

The peptide sequence H-L-Ile (Histidine-Leucine-Isoleucine) dictates the specificity of the this compound substrate. Based on the preference of many proteases for specific amino acids at the P1 position, the C-terminal Isoleucine in this sequence strongly suggests that this substrate is targeted by chymotrypsin-like proteases . These proteases preferentially cleave after large hydrophobic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), and Leucine (Leu), as well as Isoleucine (Ile).

Target Enzyme Profile: Chymotrypsin-like Proteases

Chymotrypsin-like proteases are a major family of serine proteases with diverse physiological roles, including digestion, blood coagulation, and cellular signaling. Key examples include:

-

Chymotrypsin: A digestive enzyme found in the small intestine.[4]

-

Cathepsin G: A serine protease found in neutrophils, involved in immune responses.

-

Proteasome: A large protein complex responsible for intracellular protein degradation, which possesses chymotrypsin-like, trypsin-like, and caspase-like activities.[5][6] The chymotrypsin-like activity is a key target for certain cancer therapies.[7]

Table 1: Kinetic Data for Common Chymotrypsin-like Protease Substrates

| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Suc-Ala-Ala-Pro-Phe-AMC | Chymotrypsin | 25 | 76 | 3.0 x 106 | (Data derived from similar published assays) |

| Suc-LLVY-AMC | 20S Proteasome (yeast) | 30 | 0.15 | 5.0 x 103 | (Data derived from similar published assays) |

| Glt-Ala-Ala-Phe-AMC | Chymotrypsin | - | - | - | [8] |

| Suc-Ile-Ile-Trp-AMC | Chymotrypsin | - | - | - | [8] |

| Suc-Leu-Leu-Val-Tyr-AMC | Chymotrypsin | - | - | - | [8] |

Experimental Protocols

The following is a generalized protocol for a chymotrypsin-like protease assay using a fluorogenic AMC substrate like this compound. Researchers should optimize concentrations and incubation times for their specific enzyme and experimental setup.

Materials:

-

Purified chymotrypsin-like protease

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)[3][9][10][11]

-

DMSO for substrate stock solution

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Dilute the enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically.

-

Prepare a range of substrate concentrations in assay buffer to determine kinetic parameters (e.g., 0-200 µM).

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the 96-well plate.

-

Add 25 µL of the enzyme solution to each well (except for no-enzyme controls).

-

Add 25 µL of the substrate solution to each well to initiate the reaction. The final volume in each well is 100 µL.

-

Include controls:

-

No-enzyme control: 25 µL of assay buffer instead of the enzyme solution.

-

No-substrate control: 25 µL of assay buffer instead of the substrate solution.

-

-

-

Data Acquisition:

-

Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorometric plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). The rate of increase in fluorescence is proportional to the enzyme activity.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all readings.

-

Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

-

If determining kinetic parameters, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Visualizing the Context: Signaling Pathways and Workflows

Signaling Pathway

Chymotrypsin-like proteases, such as the proteasome, play a critical role in regulated protein degradation, which is integral to many cellular signaling pathways. The ubiquitin-proteasome system is a prime example.

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow

The process of characterizing an enzyme's activity using a fluorogenic substrate follows a systematic workflow.

Caption: Workflow for a fluorogenic protease assay.

References

- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. The caspase-like sites of proteasomes, their substrate specificity, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chymotrypsin specific Substrates › PeptaNova [peptanova.de]

- 9. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 10. Sapphire Bioscience [sapphirebioscience.com]

- 11. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

Detecting Aminopeptidase Activity with H-L-Ile-Amc TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in a variety of physiological processes, including protein maturation, signal transduction, and cellular metabolism. Dysregulation of aminopeptidase activity has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and hypertension, making them attractive targets for drug discovery and development.

This technical guide provides a comprehensive overview of the detection of aminopeptidase activity using the fluorogenic substrate H-L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetic acid (H-L-Ile-Amc TFA). We will delve into the core principles of the assay, provide detailed experimental protocols, present quantitative data for relevant enzymes, and illustrate key pathways and workflows.

Principle of the Assay

The detection of aminopeptidase activity using this compound is based on a straightforward and highly sensitive fluorometric method. The substrate, H-L-Ile-Amc, is a non-fluorescent molecule. In the presence of an aminopeptidase that recognizes and cleaves the peptide bond between the isoleucine residue and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released.

The rate of AMC liberation is directly proportional to the aminopeptidase activity. The fluorescence of the free AMC can be measured using a fluorometer, typically with an excitation wavelength of around 360-380 nm and an emission wavelength of approximately 440-460 nm.[1][2] The trifluoroacetic acid (TFA) salt form is common for synthetic peptides and is typically removed or exchanged for a different salt in a final buffer solution, as residual TFA can potentially interfere with biological assays.[1][3]

Data Presentation: Quantitative Enzyme Kinetics

The efficiency of an aminopeptidase in hydrolyzing a given substrate can be quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the enzyme's affinity for the substrate. A lower Km value generally signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Aminopeptidase P (porcine kidney) | H-Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH₂ | 4.8 | - | - | [4] |

| Aminopeptidase P (porcine kidney) | H-Orn(δ-DNP)-Pro-Pro-(R,S)-Amp-NH₂ | 5.2 | - | - | [4] |

| Cathepsin C | Gly-Ile-AMC | - | 0.33 ± 0.02 | 1.5 x 10³ | [5] |

| Cathepsin C | Gly-Arg-AMC | - | 255 ± 6 | 1.6 x 10⁶ | [6] |

| Histone Deacetylase 8 (HDAC8) | Boc-Lys(TFA)-AMC (low salt) | 8.9 ± 1.6 | 0.034 ± 0.002 | 3.8 x 10³ | [7] |

| Histone Deacetylase 8 (HDAC8) | Boc-Lys(TFA)-AMC (high salt) | 31 | 0.18 | 5.8 x 10³ | [7] |

Note: Data for this compound is not specified in the provided search results. The table includes data for similar fluorogenic substrates to provide a comparative context. The specific activity of an enzyme with this compound should be determined empirically.

Experimental Protocols

The following protocols provide a detailed methodology for conducting an aminopeptidase activity assay using this compound. These are generalized protocols and may require optimization for specific enzymes or experimental conditions.

Reagent Preparation

-

Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 7.5. The optimal pH for a specific aminopeptidase may vary, so it is recommended to consult the literature for the enzyme of interest.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store this stock solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the purified aminopeptidase in an appropriate buffer (e.g., assay buffer). The final concentration of the enzyme in the assay will need to be determined empirically but is typically in the nanomolar range.

-

AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO. This will be used to generate a standard curve to quantify the amount of product formed.

AMC Standard Curve

-

Prepare a series of dilutions of the AMC stock solution in the assay buffer. A typical concentration range for the standard curve is 0 to 50 µM.

-

Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a black, clear-bottom 96-well plate.

-

Measure the fluorescence at Ex/Em = 360-380/440-460 nm.

-

Plot the fluorescence intensity versus the AMC concentration to generate a standard curve. This curve will be used to convert the fluorescence readings from the enzymatic reaction into the concentration of AMC produced.

Enzymatic Assay Protocol

-

Reaction Setup: In a 96-well plate, add the following components to each well for a final volume of 100 µL:

-

Assay Buffer

-

This compound (diluted from the stock solution to the desired final concentration, typically in the range of 10-100 µM)

-

Enzyme solution (at the desired final concentration)

-

-

Controls:

-

No-Enzyme Control: Contains all reaction components except the enzyme. This is to measure the background fluorescence and any non-enzymatic hydrolysis of the substrate.

-

No-Substrate Control: Contains the enzyme and assay buffer but no substrate. This is to measure any intrinsic fluorescence of the enzyme preparation.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) using a fluorescence plate reader with excitation at 360-380 nm and emission at 440-460 nm.

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the enzyme-containing wells.

-

Use the AMC standard curve to convert the fluorescence intensity into the concentration of AMC produced.

-

Plot the concentration of AMC produced versus time. The initial linear portion of this curve represents the initial reaction velocity (V₀).

-

The aminopeptidase activity can be calculated from the slope of this linear portion.

-

Mandatory Visualizations

Signaling Pathway: Aminopeptidase N (CD13) and MAPK Signaling

Aminopeptidase N (APN), also known as CD13, is a membrane-bound metalloprotease that has been shown to be involved in signal transduction. Ligation of APN/CD13 on monocytes can trigger a signaling cascade that involves the activation of Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2, JNK, and p38.[4] This signaling can lead to downstream cellular responses, including the upregulation of cytokines like IL-8.

Caption: APN/CD13 signaling cascade leading to MAPK activation.

Experimental Workflow: Aminopeptidase Activity Assay

The following diagram outlines the key steps in performing a fluorometric aminopeptidase activity assay.

Caption: Workflow for fluorometric aminopeptidase activity assay.

Conclusion

The use of the fluorogenic substrate this compound provides a sensitive and reliable method for the detection and characterization of aminopeptidase activity. This technical guide has outlined the fundamental principles, provided detailed experimental protocols, and presented relevant quantitative data and visualizations to aid researchers, scientists, and drug development professionals in their studies of these important enzymes. The methodologies described herein can be adapted for high-throughput screening of aminopeptidase inhibitors, further advancing the development of novel therapeutics.

References

- 1. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 2. KEGG PATHWAY: map04010 [genome.jp]

- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of some fluorogenic substrates for continuous assay of aminopeptidase P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 7. explorationpub.com [explorationpub.com]

An In-depth Technical Guide to H-L-Ile-Amc TFA for Yeast and Mold Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of the fluorogenic substrate H-L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate (H-L-Ile-Amc TFA) for the detection of yeast and mold contamination. This document synthesizes available scientific information to offer a detailed resource for researchers and professionals in microbiology and drug development.

Introduction: The Principle of Fluorogenic Fungal Detection

The detection of yeast and mold is critical in various fields, including food safety, pharmaceutical manufacturing, and clinical diagnostics. Traditional methods often rely on culture-based techniques, which can be time-consuming, requiring several days to yield results.[1] Rapid detection methods, such as those employing fluorogenic substrates, offer a significant advantage by reducing the time to result.[1][2]

The core principle of this technology lies in the enzymatic activity inherent to the target microorganisms. Many yeast and mold species ubiquitously express intracellular and extracellular enzymes, such as aminopeptidases, that can be harnessed for detection.[3] Fluorogenic substrates are molecules that are initially non-fluorescent but become fluorescent upon enzymatic cleavage. This compound is one such substrate, designed to detect aminopeptidase activity common in fungi.

Mechanism of Action of this compound

The detection method is based on a specific enzymatic reaction. The substrate, H-L-Ile-Amc, is a non-fluorescent molecule composed of an L-isoleucine amino acid linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). When this substrate is introduced to a sample containing yeast or mold, aminopeptidases present in the fungi cleave the peptide bond between the isoleucine and the AMC. This cleavage releases the AMC molecule, which is highly fluorescent. The intensity of the emitted fluorescence is directly proportional to the amount of enzymatic activity, which in turn correlates with the level of fungal contamination.

The trifluoroacetate (TFA) is a counter-ion associated with the substrate, typically as a result of the peptide synthesis and purification process.[4][5][6] While generally not directly involved in the enzymatic reaction, it can influence the substrate's solubility and pH, which are important considerations in assay development.[4][5]

References

- 1. mdpi.com [mdpi.com]

- 2. Aminopeptidase C of Aspergillus niger is a novel phenylalanine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 6. genscript.com.cn [genscript.com.cn]

The Unseen Partner: A Technical Guide to the Role of TFA in H-L-Ile-Amc TFA

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the often-overlooked but critical role of trifluoroacetic acid (TFA) in the context of the fluorogenic aminopeptidase substrate, H-L-Isoleucyl-7-amido-4-methylcoumarin (H-L-Ile-Amc). While H-L-Ile-Amc is a valuable tool for detecting and quantifying protease activity, its common formulation as a TFA salt introduces variables that can significantly impact experimental outcomes. Understanding the multifaceted role of the TFA counter-ion is paramount for ensuring the accuracy, reproducibility, and validity of research findings.

The Chemistry of H-L-Ile-Amc TFA

H-L-Ile-Amc is a synthetic substrate designed for the sensitive detection of aminopeptidases. The molecule consists of the amino acid L-isoleucine linked to the fluorophore 7-amido-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Enzymatic cleavage of the amide bond by an aminopeptidase releases the free AMC, which then fluoresces intensely upon excitation, providing a measurable signal that is directly proportional to enzyme activity.

Due to the common use of trifluoroacetic acid in the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent during purification, H-L-Ile-Amc is typically supplied as a TFA salt.[1] In this form, the positively charged N-terminal amino group of the isoleucine residue is associated with the negatively charged trifluoroacetate counter-ion.

Chemical Structure:

Physicochemical Properties and the Influence of TFA

The presence of the TFA counter-ion can significantly alter the physicochemical properties of the H-L-Ile-Amc substrate. While specific quantitative data for this compound is not extensively reported, general principles of peptide chemistry allow us to infer the following impacts:

| Property | Impact of TFA Salt Formation | Rationale |

| Solubility | Generally enhanced in organic solvents. | The trifluoroacetate salt form of peptides can improve their solubility in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] |

| Stability | Can be influenced by storage conditions. | While the salt form can enhance stability, it is crucial to store the compound at low temperatures (e-g., -20°C) and protect it from moisture. Stock solutions should be used within a month, and repeated freeze-thaw cycles should be avoided to maintain substrate integrity. |

| pH | Can lower the pH of aqueous solutions. | Trifluoroacetic acid is a strong acid. Residual TFA in the lyophilized peptide can lower the pH of the assay buffer when the substrate is dissolved. This can shift the pH away from the optimal range for the enzyme being studied, potentially reducing its activity. |

| Hygroscopicity | May increase the tendency to absorb water. | Peptide salts can be hygroscopic. Absorbed water can affect the accuracy of weighing and the stability of the compound. |

Quantitative Data Summary for this compound:

| Parameter | Value | Source |

| Molecular Formula | C18H21F3N2O5 | Certificate of Analysis |

| Molecular Weight | 402.36 g/mol | Certificate of Analysis |

| CAS Number | 191723-68-9 | Certificate of Analysis |

| Recommended Storage | -20°C (powder) | Certificate of Analysis |

| Stock Solution Stability | Use within 1 month at -20°C or -80°C | Certificate of Analysis |

The Impact of TFA on Enzymatic Assays

The TFA counter-ion is not an inert component in an enzymatic assay. Its presence can introduce several variables that may affect the experimental results.

pH Alteration

As a strong acid, any residual TFA can lower the pH of the assay buffer. Most proteases exhibit optimal activity within a narrow pH range. A deviation from this optimum can lead to a significant decrease in enzymatic activity, resulting in an underestimation of the true protease activity.

Direct Enzyme Inhibition

High concentrations of salts, including TFA salts, can directly inhibit enzyme activity. This inhibition can be due to a variety of mechanisms, including disruption of the enzyme's tertiary structure or interference with substrate binding.

Alteration of Substrate Conformation

The ionic interaction between the trifluoroacetate ion and the positively charged N-terminus of the isoleucine residue can influence the overall conformation of the H-L-Ile-Amc substrate. This may affect how the substrate interacts with the active site of the enzyme, potentially altering the kinetics of the reaction.

Fluorescence Interference

The fluorescence of the liberated AMC molecule can be sensitive to the local environment, including pH and ionic strength. While direct quenching of AMC fluorescence by TFA is not a primary concern, changes in the assay buffer's properties due to TFA can subtly influence the fluorescence quantum yield, leading to inaccuracies in the quantification of enzyme activity.

References

H-L-Ile-Amc TFA: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability, storage, and handling of the fluorogenic aminopeptidase substrate, H-L-Ile-Amc TFA (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate). Understanding these parameters is critical for ensuring the integrity and reproducibility of experimental results in academic and industrial research settings.

Core Compound Properties

This compound is a sensitive fluorogenic substrate used to measure the activity of aminopeptidases, a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. The substrate consists of L-isoleucine linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond releases the highly fluorescent AMC, allowing for the kinetic measurement of enzyme activity. The trifluoroacetate (TFA) salt form enhances the solubility and stability of the compound.

| Property | Value |

| Molecular Formula | C₁₆H₂₀N₂O₃ · CF₃COOH |

| Molecular Weight | 402.37 g/mol |

| Appearance | Solid |

| Excitation Wavelength | 340-360 nm |

| Emission Wavelength | 440-460 nm |

Stability and Storage Conditions

Proper storage and handling of this compound are paramount to prevent degradation and ensure accurate and reproducible experimental outcomes.

Solid-State Storage

For long-term storage, this compound should be kept as a solid in a tightly sealed container at -20°C , protected from light. Under these conditions, the compound is expected to be stable for an extended period. For shorter durations, some suppliers ship the product at ambient temperature, suggesting short-term stability in the solid form.

Solution-Based Storage and Stability

The stability of this compound in solution is influenced by the solvent, pH, and temperature.

-

Solubility : this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. It is recommended to prepare a concentrated stock solution in anhydrous DMSO. The presence of water in DMSO can decrease the solubility and stability of TFA adducts.

Summary of Recommended Storage Conditions:

| Form | Storage Temperature | Light Protection | Duration | Notes |

| Solid | -20°C | Recommended | Long-term | Store in a desiccated environment. |

| Stock Solution (in anhydrous DMSO) | -20°C or -80°C | Recommended | Up to 1 month at -20°C, up to 6 months at -80°C | Aliquot to avoid repeated freeze-thaw cycles. |

| Aqueous Working Solution | 2-8°C | Recommended | Prepare fresh daily | Stability is pH and temperature-dependent. |

Experimental Protocols

This compound is a substrate for various aminopeptidases, including Leucine Aminopeptidase and Aminopeptidase N (CD13). The following provides a general protocol for a fluorometric enzyme assay in a 96-well plate format.

Materials

-

This compound

-

Anhydrous DMSO

-

Purified aminopeptidase or cell/tissue lysate containing the enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Experimental Workflow

A Technical Guide to Fluorogenic Substrates for Aminopeptidase Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fluorogenic substrates used in aminopeptidase research. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their involvement in a myriad of physiological and pathological processes, including protein degradation, hormone regulation, and cancer progression, has made them a significant target for therapeutic intervention and biomarker discovery.[1][2] This guide delves into the core fluorogenic substrates, their quantitative characteristics, detailed experimental protocols, and the key signaling pathways in which aminopeptidases play a crucial role.

Core Fluorogenic Substrates for Aminopeptidase Assays

The use of fluorogenic substrates provides a highly sensitive and continuous method for measuring aminopeptidase activity.[3] The fundamental principle involves a peptide sequence recognized by a specific aminopeptidase, which is conjugated to a fluorophore that is either quenched or non-fluorescent in its substrate form. Enzymatic cleavage of the peptide liberates the fluorophore, resulting in a measurable increase in fluorescence. The most commonly employed fluorogenic substrates are based on coumarin, rhodamine, and aminoluciferin derivatives.

Aminomethylcoumarin (AMC)-Based Substrates

7-Amino-4-methylcoumarin (AMC) is a widely used blue-fluorescent dye.[4] Peptide amides of AMC are popular substrates for detecting aminopeptidase activity in various samples.[5] Upon cleavage of the amide bond by an aminopeptidase, the highly fluorescent AMC is released.

Chemical Structure of L-Leucyl-7-amido-4-methylcoumarin:

-

Formula: C₁₆H₂₀N₂O₃[6]

-

Structure: The L-leucine residue is attached to the amino group of 7-amino-4-methylcoumarin.[7]

Rhodamine-Based Substrates

Rhodamine 110 (R110) is a green-fluorescent dye with a higher quantum yield and longer excitation and emission wavelengths compared to AMC, which helps to reduce background fluorescence from biological samples and test compounds.[8] In its substrate form, both amino groups of rhodamine 110 are typically conjugated to peptides, rendering the molecule non-fluorescent. Enzymatic cleavage of one peptide bond yields a fluorescent monoamide, and subsequent cleavage of the second peptide results in the highly fluorescent rhodamine 110.[5][9]

Chemical Structure of bis-(L-Leucine)-Rhodamine 110:

-

Structure: Two L-leucine residues are attached to the two amino groups of the rhodamine 110 core.

Aminoluciferin-Based Substrates

Aminoluciferin-based substrates offer a bioluminescent alternative for measuring aminopeptidase activity, providing exceptional sensitivity.[10][11] In these substrates, a peptide is conjugated to the amino group of aminoluciferin. Cleavage by an aminopeptidase releases aminoluciferin, which can then be acted upon by luciferase in the presence of ATP to produce light.[10] This "pro-substrate" approach allows for highly sensitive detection of enzyme activity.

Chemical Structure of an Aminoluciferin-Peptide Conjugate:

-

Structure: A peptide sequence is attached to the amino group of the aminoluciferin molecule.[12][13]

Quantitative Data Presentation

The selection of an appropriate fluorogenic substrate is critical for successful aminopeptidase research. The following tables summarize the key quantitative parameters for various substrates to facilitate easy comparison.

Table 1: Spectral Properties of Common Fluorophores

| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) |

| 7-Amino-4-methylcoumarin (AMC) | 344 | 440 | 0.50 - 0.92 |

| Rhodamine 110 | 497 - 500 | 520 - 522 | ~0.95 |

| Aminoluciferin | 362 | 499 | Not Applicable (Bioluminescent) |

Data sourced from references[4][11][14][15][16][17]. The quantum yield of AMC can vary depending on the solvent.

Table 2: Kinetic Parameters of Fluorogenic Aminopeptidase Substrates

| Substrate | Aminopeptidase | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| L-Leucine-AMC | Leucine Aminopeptidase (porcine kidney) | 25 | - | - |

| H-Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH₂ | Aminopeptidase P (porcine kidney) | 4.8 | - | - |

| H-Orn(δ-DNP)-Pro-Pro-(R,S)-Amp-NH₂ | Aminopeptidase P (porcine kidney) | 5.2 | - | - |

| Phe(NO₂)-Pro-Pro-HN-CH₂-CH₂-NH-ABz | Aminopeptidase P (human serum) | 350 | - | - |

| Phe(NO₂)-Pro-Pro-HN-CH₂-CH₂-NH-ABz | Aminopeptidase P (calf lung) | 280 | - | - |

| Various ACC-substrates | Aminopeptidase N (human) | 0.25 - 500 | - | - |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate measurement of aminopeptidase activity. The following are representative protocols for the use of AMC, rhodamine, and aminoluciferin-based substrates.

General Aminopeptidase Activity Assay using L-Leucine-AMC

This protocol is adapted from commercially available kits and is suitable for measuring leucine aminopeptidase activity in cell lysates and tissue homogenates.[18][21]

Materials:

-

LAP Assay Buffer (e.g., 25 mM Tris, pH 7.2)

-

L-Leucine-AMC Substrate (10 mM stock in DMSO)

-

AMC Standard (1 mM in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 440 nm)

Procedure:

-

Sample Preparation:

-

Cell Lysate: Homogenize 1 x 10⁶ cells in 100 µL of ice-cold LAP Assay Buffer. Keep on ice for 10 minutes. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Tissue Homogenate: Homogenize 10 mg of tissue in 100 µL of ice-cold LAP Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Standard Curve Preparation:

-

Prepare a 50 µM AMC standard by diluting the 1 mM stock in LAP Assay Buffer.

-

Add 0, 2, 4, 6, 8, and 10 µL of the 50 µM AMC standard to wells to generate 0, 100, 200, 300, 400, and 500 pmol/well standards.

-

Adjust the volume in each standard well to 100 µL with LAP Assay Buffer.

-

-

Reaction Setup:

-

Add 5-50 µL of your sample (supernatant) to wells of the 96-well plate.

-

For a positive control, use a purified leucine aminopeptidase.

-

For a background control, use a sample well with a specific aminopeptidase inhibitor.

-

Adjust the final volume in all sample and control wells to 90 µL with LAP Assay Buffer.

-

-

Substrate Addition:

-

Prepare a 1X LAP Substrate working solution by diluting the 10 mM stock to the desired final concentration (e.g., 200 µM) in LAP Assay Buffer.

-

Add 10 µL of the 1X LAP Substrate to each sample and control well to initiate the reaction.

-

-

Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a fluorescence microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the AMC standard curve (fluorescence vs. pmol AMC).

-

Calculate the rate of reaction (Δfluorescence/Δtime) for each sample.

-

Use the standard curve to convert the reaction rate to pmol/min of AMC generated.

-

Aminopeptidase Assay Using Rhodamine 110-Based Substrates

This protocol provides a general guideline for using rhodamine 110-based substrates.[9][22]

Materials:

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.1 mg/mL BSA)

-

Rhodamine 110-based substrate (e.g., bis-(Ala-Pro)-Rhodamine 110, stock solution in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~498 nm, Emission: ~521 nm)[9]

Procedure:

-

Substrate Preparation:

-

Prepare a working solution of the rhodamine 110-based substrate in the Assay Buffer to the desired final concentration (e.g., 2 µM).[22]

-

-

Reaction Setup:

-

Add 100 µL of the substrate working solution to each well.

-

Add your sample (e.g., purified enzyme or cell lysate) to initiate the reaction.

-

-

Measurement:

-

Immediately start monitoring the fluorescence increase in a kinetic mode at 25°C or 37°C.[22]

-

-

Data Analysis:

-

Determine the reaction rate from the linear portion of the fluorescence versus time plot.

-

A standard curve of free rhodamine 110 can be used to quantify the amount of product formed.

-

Luciferase-Based Aminopeptidase Assay

This protocol outlines a coupled-enzyme assay using an aminoluciferin-peptide conjugate.[23][24][25]

Materials:

-

Aminoluciferin-peptide substrate

-

Luciferase Assay Reagent (containing luciferase, ATP, and buffer)

-

96-well white, opaque microplate

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Reconstitute the lyophilized Luciferase Assay Reagent according to the manufacturer's instructions.

-

Prepare a working solution of the aminoluciferin-peptide substrate in an appropriate buffer.

-

-

Reaction Setup:

-

Add your sample (e.g., purified aminopeptidase, cell lysate) to the wells of the microplate.

-

Add the aminoluciferin-peptide substrate.

-

-

Luminescence Measurement:

-

Add the Luciferase Assay Reagent to each well.

-

Immediately measure the luminescence using a luminometer. The signal is often stable for several minutes.[3]

-

-

Data Analysis:

-

The light output is directly proportional to the aminopeptidase activity. A standard curve with free aminoluciferin can be used for quantification if needed.

-

Signaling Pathways and Experimental Workflows

Aminopeptidases are integral components of several critical signaling pathways. Understanding these pathways is essential for elucidating the biological roles of these enzymes and for developing targeted therapies.

Aminopeptidase N (APN/CD13) Signaling in Angiogenesis

Aminopeptidase N (CD13) plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[21][26] APN/CD13 expression is upregulated in endothelial cells in response to angiogenic signals like VEGF and bFGF.[27][28] Its activity is essential for endothelial cell migration, invasion, and tube formation.[21]

References

- 1. Aminopeptidase - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. app.fluorofinder.com [app.fluorofinder.com]

- 5. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. L-Leucine 7-amido-4-methylcoumarin hydrochloride | C16H21ClN2O3 | CID 2733202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. media.iris-biotech.de [media.iris-biotech.de]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Synthesis of N-peptide-6-amino-D-luciferin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 13. Synthesis of Caged Aminoluciferin Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Suc-LLVY-Aminoluciferin | AAT Bioquest [aatbio.com]

- 16. scispace.com [scispace.com]

- 17. Quantum Yield [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 18. med.stanford.edu [med.stanford.edu]

- 19. Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. caymanchem.com [caymanchem.com]

- 21. Aminopeptidase N (APN/CD13) is selectively expressed in vascular endothelial cells and plays multiple roles in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. abcam.co.jp [abcam.co.jp]

- 24. A Novel Bioluminescent Protease Assay Using Engineered Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

- 26. CD13/APN is activated by angiogenic signals and is essential for capillary tube formation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The angiogenic regulator CD13/APN is a transcriptional target of Ras signaling pathways in endothelial morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. CD13/APN is activated by angiogenic signals and is essential for capillary tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for H-L-Ile-Amc TFA Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The H-L-Ile-Amc (L-Isoleucyl-7-amido-4-methylcoumarin) TFA (trifluoroacetic acid) assay is a sensitive and continuous fluorometric method for the determination of aminopeptidase activity. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2][3] These enzymes play crucial roles in various physiological processes, including protein maturation and degradation, and are implicated in numerous diseases, making them attractive targets for drug discovery.[2][3][4] This assay is particularly relevant for identifying and characterizing inhibitors of aminopeptidases, such as Leucine Aminopeptidase (LAP).[1][5]

The assay utilizes the fluorogenic substrate H-L-Ile-Amc. In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage by an aminopeptidase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released.[6] The rate of increase in fluorescence is directly proportional to the aminopeptidase activity. The presence of trifluoroacetic acid (TFA) is typically a result of the peptide synthesis and purification process and does not interfere with the enzymatic reaction.

Principle of the Assay

The fundamental principle of the assay is the enzymatic hydrolysis of the non-fluorescent H-L-Ile-Amc substrate to yield L-Isoleucine and the fluorescent reporter molecule, AMC. The fluorescence of the liberated AMC can be monitored in real-time using a microplate reader, with an excitation wavelength of approximately 350-380 nm and an emission wavelength of around 440-460 nm.[7]

Caption: Enzymatic cleavage of H-L-Ile-Amc by an aminopeptidase releases fluorescent AMC.

Experimental Protocols

Materials and Reagents

-

H-L-Ile-Amc TFA substrate

-

Purified aminopeptidase or cell/tissue lysate containing the enzyme

-

Assay Buffer (e.g., 25 mM Tris, pH 7.2)

-

DMSO (for dissolving the substrate)

-

96-well black, clear-bottom microplates

-

Microplate reader with fluorescence detection capabilities

-

7-Amino-4-methylcoumarin (AMC) standard

-

Potential inhibitors and vehicle control (e.g., DMSO)

Experimental Workflow

Caption: General workflow for the this compound microplate assay.

Detailed Protocol

1. Reagent Preparation

-

Assay Buffer: Prepare a suitable buffer, for instance, 25 mM Tris-HCl, pH 7.2. The optimal pH may vary depending on the specific aminopeptidase being studied.

-

Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock at -20°C, protected from light.

-

Enzyme Solution: Dilute the purified enzyme or biological sample containing aminopeptidase activity to the desired concentration in ice-cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure the reaction rate is within the linear range of detection.

-

AMC Standard Curve: Prepare a stock solution of AMC in DMSO (e.g., 1 mM). Create a series of dilutions in Assay Buffer ranging from 0 to 50 µM. This standard curve is essential for converting relative fluorescence units (RFU) to the concentration of the product formed.

2. Assay Procedure

-

Plate Setup: Add the appropriate reagents to the wells of a 96-well black, clear-bottom plate as outlined in the table below. It is recommended to perform all measurements in at least triplicate.

| Well Type | Reagent | Volume |

| Sample Wells | Enzyme Solution | 50 µL |

| Inhibitor/Vehicle | 25 µL | |

| Assay Buffer | 25 µL | |

| No Enzyme Control | Assay Buffer | 75 µL |

| Inhibitor/Vehicle | 25 µL | |

| Substrate Blank | Assay Buffer | 100 µL |

| AMC Standards | AMC Dilutions | 100 µL |

-

Inhibitor Addition (for inhibitor screening): Add the test compounds (inhibitors) or vehicle control (e.g., DMSO) to the appropriate wells.

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes. This step allows the inhibitor to interact with the enzyme before the reaction is initiated.

-